3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-(Pyridin-4-yl)-1,2-oxazol-5-amine often involves multi-step processes and can include solvent-free interactions or autoclave conditions for transformations. For instance, a study by Shtaitz et al. (2023) on the synthesis of related N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors provides insights into the complex synthesis processes these compounds undergo, highlighting the use of NMR and ESI-MS data for structural proof (Shtaitz et al., 2023).
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine and similar compounds is often determined using techniques such as single-crystal X-ray diffraction. Research by Joekar et al. (2023) on a related compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, used this method to analyze its structural characteristics (Joekar, Hiscock, & Dawe, 2023).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like 3-(Pyridin-4-yl)-1,2-oxazol-5-amine can be diverse, depending on their specific molecular structures. Studies such as those by Samanta et al. (2020) provide insights into reactions such as metal-free amide bond formation from thioacids and amines at room temperature, demonstrating the versatility and potential of these compounds (Samanta et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and phase behavior, are crucial for understanding their potential applications. For instance, Hiscock et al. (2019) explored the properties of a similar compound, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, focusing on its structural and fluorescent properties (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significant for understanding the potential uses of these compounds in various applications. Research such as that by Murugavel et al. (2014), which focused on the crystal structure and DFT studies of related compounds, helps in understanding these aspects (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Scientific Research Applications
Synthesis and Chemical Properties
Research on related heterocyclic compounds demonstrates the versatility of structures like 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in chemical synthesis. Kamneva et al. (2018) detail the reactions of arylmethylidene derivatives, leading to a wide range of compounds, highlighting the potential of such structures in synthesizing diverse chemical entities (Kamneva, Anis’kova, & Egorova, 2018). Similarly, the work by Li et al. (2019) on heterocyclic N-oxide derivatives underscores their significance in organic synthesis, catalysis, and medicinal applications, suggesting the broader applicability of related structures in these fields (Li et al., 2019).
Biological Significance and Therapeutic Applications
The study by Nazarov et al. (2021) on amino-1,2,4-triazoles, which share a similar heterocyclic nature, outlines their use in pharmaceuticals, highlighting the potential for compounds like 3-(Pyridin-4-yl)-1,2-oxazol-5-amine in drug development (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021). Verma et al. (2019) review the therapeutic worth of 1,3,4-oxadiazole derivatives, indicating the importance of heterocyclic compounds in creating bioactive molecules for treating various ailments (Verma et al., 2019).
Environmental and Analytical Chemistry
Ateia et al. (2019) discuss the efficiency of amine-functionalized sorbents for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, illustrating the environmental applications of nitrogen-containing heterocycles and suggesting potential uses for related compounds in environmental remediation (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Safety And Hazards
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Explore structural modifications to enhance its properties.
- Applications : Assess its utility in materials science, catalysis, or other fields.
Remember that this analysis is based on available literature, and further research is essential to fully understand the compound’s properties and potential applications1.
properties
IUPAC Name |
3-pyridin-4-yl-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJIHGSHLZBSFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507906 | |
Record name | 3-(Pyridin-4-yl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-1,2-oxazol-5-amine | |
CAS RN |
19790-96-6 | |
Record name | 3-(Pyridin-4-yl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-4-yl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.